Ethyl 5-(5-bromothiophen-2-yl)-5-oxopentanoate
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Overview
Description
Ethyl 5-(5-bromothiophen-2-yl)-5-oxopentanoate is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of the bromine atom and the ester functional group in this compound makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(5-bromothiophen-2-yl)-5-oxopentanoate typically involves the bromination of thiophene followed by esterification. One common method is the Friedel–Crafts acylation of thiophene with glutaric anhydride in the presence of aluminum chloride (AlCl3), followed by bromination using bromine or N-bromosuccinimide (NBS) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature control and solvent selection, are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(5-bromothiophen-2-yl)-5-oxopentanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts and boronic acids or esters under mild conditions.
Major Products
Substitution: Formation of various substituted thiophenes.
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of dihydrothiophenes.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
Ethyl 5-(5-bromothiophen-2-yl)-5-oxopentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Medicine: Explored for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of Ethyl 5-(5-bromothiophen-2-yl)-5-oxopentanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and ester group play crucial roles in its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-(thiophen-2-yl)-5-oxopentanoate: Lacks the bromine atom, leading to different reactivity and applications.
Methyl 5-(5-bromothiophen-2-yl)-5-oxopentanoate: Similar structure but with a methyl ester group instead of an ethyl ester.
5-(5-Bromothiophen-2-yl)-5-oxopentanoic acid: The carboxylic acid analog of the compound.
Uniqueness
This compound is unique due to the presence of both the bromine atom and the ethyl ester group, which confer specific reactivity and solubility properties. These features make it a valuable intermediate in various synthetic and industrial applications.
Properties
IUPAC Name |
ethyl 5-(5-bromothiophen-2-yl)-5-oxopentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3S/c1-2-15-11(14)5-3-4-8(13)9-6-7-10(12)16-9/h6-7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIIWCGYNIWAFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=C(S1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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